Cas no 89691-61-2 (1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL)
1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL Chemical and Physical Properties
Names and Identifiers
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- 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL
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- MDL: MFCD11053283
- Inchi: 1S/C10H14O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8,11H,1-3H3
- InChI Key: MYORMLREPNDRJH-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=C(OC)C=C1C)C
Computed Properties
- Exact Mass: 166.099379685g/mol
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427057-1 g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB427057-5 g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 5g |
€1373.40 | 2023-06-16 | ||
| Ambeed | A133119-1g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 97% | 1g |
$441.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510244-1g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 97% | 1g |
¥3031.0 | 2024-04-17 | |
| abcr | AB427057-1g |
1-(4-Methoxy-2-methylphenyl)ethanol; . |
89691-61-2 | 1g |
€1555.10 | 2025-04-15 | ||
| abcr | AB427057-5g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 5g |
€1373.40 | 2023-09-04 | ||
| A2B Chem LLC | AX77698-1g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 97% | 1g |
$1205.00 | 2024-04-19 | |
| A2B Chem LLC | AX77698-5g |
1-(4-Methoxy-2-methylphenyl)ethanol |
89691-61-2 | 97% | 5g |
$2831.00 | 2024-04-19 |
1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL Suppliers
1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL
Introduction to 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL (CAS No. 89691-61-2)
1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL, identified by its Chemical Abstracts Service (CAS) number 89691-61-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenolic alcohol structure, has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry. The presence of both a methoxy group and a methyl substituent on the aromatic ring imparts distinct reactivity and functionality, making it a valuable scaffold for further derivatization and investigation.
The structural composition of 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL encompasses a benzene ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 2-position with a methyl group (-CH₃). This arrangement creates a molecule with both electron-donating and electron-withdrawing effects, which can influence its interactions with biological targets. The hydroxyl (-OH) group at the 1-position further enhances its potential as an intermediate in synthesizing more complex molecules, particularly in the development of pharmacologically active agents.
In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities. The methoxy and methyl groups in 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL contribute to its ability to engage with various enzymes and receptors, making it a promising candidate for drug discovery. Specifically, studies have highlighted its potential in modulating pathways associated with inflammation, neurodegeneration, and metabolic disorders. The compound's ability to act as a ligand for specific protein targets has been explored in preclinical models, demonstrating its utility as a building block for novel therapeutic agents.
One of the most compelling aspects of 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL is its versatility in chemical synthesis. The phenolic hydroxyl group can undergo various transformations, including esterification, etherification, and oxidation, allowing for the creation of structurally diverse derivatives. These derivatives can then be screened for biological activity to identify lead compounds for further development. The methoxy and methyl groups also provide handles for further functionalization, enabling chemists to tailor the molecule's properties to specific needs.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL's interactions with biological systems. Molecular docking studies have been employed to predict how this compound might bind to target proteins, providing insights into its potential mechanisms of action. These studies have revealed that the compound can interact with receptors and enzymes involved in pain perception, neurotransmitter release, and cellular signaling. Such findings have opened up new avenues for research into developing drugs that leverage these interactions.
The pharmaceutical industry has long recognized the importance of natural product-inspired scaffolds in drug discovery. 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL shares structural similarities with several naturally occurring compounds known for their therapeutic effects. By studying this molecule and its derivatives, researchers aim to uncover new pharmacophores that could lead to the development of more effective treatments for various diseases. The compound's unique combination of functional groups makes it an attractive candidate for such explorations.
In addition to its pharmaceutical applications, 1-(4-METHOXY-2-METHYL-PHENYL)-ETHANOL has shown promise in other areas of research. For instance, its ability to participate in hydrogen bonding has made it useful in materials science, where it can be employed as a ligand or additive in polymer formulations. The compound's stability under various conditions also makes it suitable for industrial applications where chemical robustness is essential.
The synthesis of 1-(4-METHOXY-2-Methylphenyl)ethanol can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. Common methods include Grignard reactions followed by reduction or direct alkylation of appropriately substituted phenols. Advances in catalytic processes have also enabled more efficient synthetic pathways, reducing waste and improving yields. These developments have made it easier for researchers to access this compound for their studies.
As research continues to uncover new applications for 1-(4-METHOXY-2-Methylphenyl)ethanol, its significance in both academic and industrial settings is likely to grow. The compound's unique structure and reactivity make it a versatile tool for chemists and pharmacologists alike. By leveraging its potential through innovative synthetic strategies and computational modeling, scientists can push the boundaries of what is possible in drug discovery and material science.
In conclusion,1-(4-M ETHOXY - 2 - METHYL - PHENY L) - ETHANO L (CAS No . 89691 - 61 - 2) stands as a testament to the power of molecular diversity in driving scientific progress . Its structural features , coupled with recent advancements i n synthetic an d computational chemistry , position i t as a key player i n future research endeavors . As we continue t o explore i ts capabilities , t he possibilities f or new discoveries are virtually limitless . p >
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